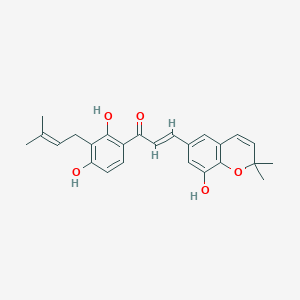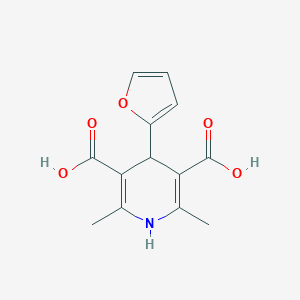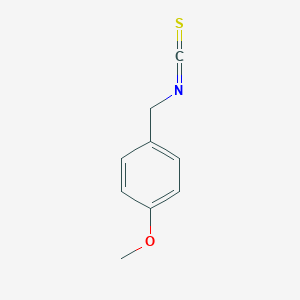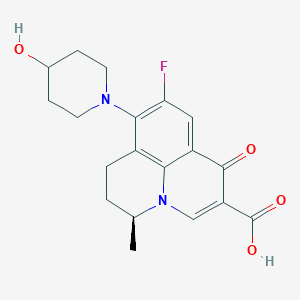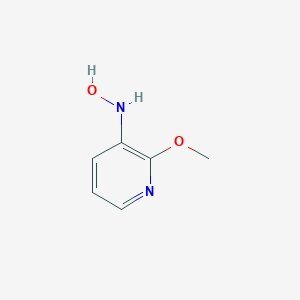
N-(2-methoxypyridin-3-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxypyridin-3-yl)hydroxylamine, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. MPN is a chelator that can bind to iron ions, making it useful in studying iron-dependent enzymes and proteins.
Mecanismo De Acción
The mechanism of action of N-(2-methoxypyridin-3-yl)hydroxylamine involves its ability to chelate with iron ions. N-(2-methoxypyridin-3-yl)hydroxylamine can bind to the iron ions in enzymes and proteins, leading to the inhibition of their activity. This inhibition can be reversible or irreversible, depending on the concentration of N-(2-methoxypyridin-3-yl)hydroxylamine and the duration of exposure.
Efectos Bioquímicos Y Fisiológicos
N-(2-methoxypyridin-3-yl)hydroxylamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methoxypyridin-3-yl)hydroxylamine can inhibit the activity of iron-dependent enzymes, such as ribonucleotide reductase and cytochrome P450 enzymes. N-(2-methoxypyridin-3-yl)hydroxylamine has also been shown to induce apoptosis in cancer cells by inhibiting the activity of iron-dependent enzymes involved in DNA synthesis and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxypyridin-3-yl)hydroxylamine in lab experiments is its ability to selectively inhibit the activity of iron-dependent enzymes and proteins. This selectivity allows researchers to study the functions of specific enzymes and proteins without affecting other cellular processes. However, one limitation of using N-(2-methoxypyridin-3-yl)hydroxylamine is its potential toxicity. N-(2-methoxypyridin-3-yl)hydroxylamine can cause oxidative stress and damage to cells, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxypyridin-3-yl)hydroxylamine. One area of interest is the development of N-(2-methoxypyridin-3-yl)hydroxylamine-based therapies for cancer treatment. N-(2-methoxypyridin-3-yl)hydroxylamine has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another area of interest is the use of N-(2-methoxypyridin-3-yl)hydroxylamine in the treatment of iron overload disorders, such as hemochromatosis. N-(2-methoxypyridin-3-yl)hydroxylamine can chelate with excess iron ions, reducing the iron overload in the body. Additionally, there is a need for further research on the toxicity and safety of N-(2-methoxypyridin-3-yl)hydroxylamine, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(2-methoxypyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. N-(2-methoxypyridin-3-yl)hydroxylamine can selectively inhibit the activity of iron-dependent enzymes and proteins, making it useful in studying their functions. However, the potential toxicity of N-(2-methoxypyridin-3-yl)hydroxylamine should be taken into consideration when designing experiments. Further research on N-(2-methoxypyridin-3-yl)hydroxylamine is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of N-(2-methoxypyridin-3-yl)hydroxylamine involves the reaction of 2-methoxypyridine-3-carboxylic acid with hydroxylamine hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is then purified through recrystallization to obtain pure N-(2-methoxypyridin-3-yl)hydroxylamine.
Aplicaciones Científicas De Investigación
N-(2-methoxypyridin-3-yl)hydroxylamine has been widely used in various scientific research areas, including biochemistry, pharmacology, and toxicology. One of the primary applications of N-(2-methoxypyridin-3-yl)hydroxylamine is in the study of iron-dependent enzymes and proteins. N-(2-methoxypyridin-3-yl)hydroxylamine can chelate with iron ions, which are essential for the function of many enzymes and proteins. By binding to iron ions, N-(2-methoxypyridin-3-yl)hydroxylamine can inhibit the activity of these enzymes and proteins, allowing researchers to study their functions.
Propiedades
Número CAS |
151068-21-2 |
|---|---|
Nombre del producto |
N-(2-methoxypyridin-3-yl)hydroxylamine |
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
N-(2-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-5(8-9)3-2-4-7-6/h2-4,8-9H,1H3 |
Clave InChI |
XQKBBEGQDLRFAZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC=N1)NO |
SMILES canónico |
COC1=C(C=CC=N1)NO |
Sinónimos |
3-Pyridinamine,N-hydroxy-2-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



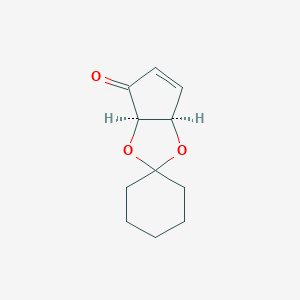
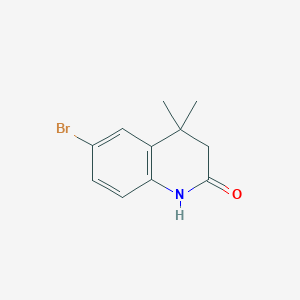
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
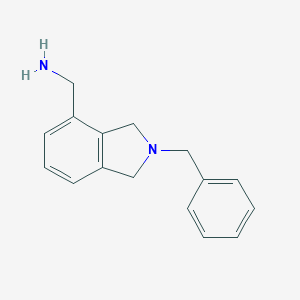
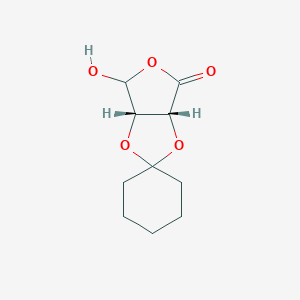
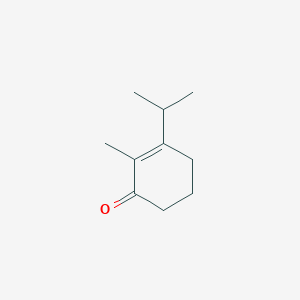
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)

